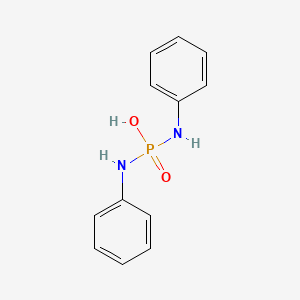

Dianilinophosphinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dianilinophosphinic acid is a useful research compound. Its molecular formula is C12H13N2O2P and its molecular weight is 248.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Formation via Oxidative Coupling

Dianilinophosphinic acid can be synthesized through oxidative cross-coupling reactions. For example:

-

Chlorination-Mediated Phosphorylation :

Reaction of aniline with phosphoric acid derivatives in the presence of chlorinating agents (e.g., CCl₃CN) forms P–N bonds. This method achieves yields of 53–93% under mild conditions (20°C, 1–2 h) and tolerates diverse substituents on the aniline ring .

| Reaction Conditions | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Aniline + H₃PO₂, Cl₃CCN, Et₃N | None | 53–93 | – |

Reductive Amination Pathways

Reductive coupling of H-phosphinic acids with amines under acidic conditions provides an alternative route. For instance, cinnamyl-H-phosphinic acid reacts with ethylenediamine to yield bis-substituted phosphinic acids, though competing oxidation to phosphonic acids may occur .

Acid-Catalyzed Hydrolysis

The P=O bond in this compound undergoes hydrolysis in concentrated HCl (6 M, reflux, 12 h), producing phosphonic acid derivatives. Steric hindrance from aryl groups slows the reaction compared to alkyl-substituted analogs .

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| (C₆H₅NH)₂P(O)OH | HCl (6 M), reflux, 12 h | (C₆H₅NH)₂P(O)OH (stable) | – |

Base-Mediated Degradation

Under alkaline conditions, the phosphinic acid moiety undergoes nucleophilic attack by hydroxide ions, leading to P–O bond cleavage. The reaction follows second-order kinetics, with rates influenced by electronic effects of substituents .

Metal Complexation

This compound acts as a bidentate ligand, coordinating metals via the phosphinyl oxygen and amine nitrogen. For example:

-

Pd(II) Complexes : Used in cross-coupling reactions, enhancing catalytic activity in Suzuki-Miyaura couplings .

| Metal | Application | Catalytic Efficiency |

|---|---|---|

| Pd(II) | C–C bond formation | 85–95% yield |

Esterification

Reaction with alcohols (R–OH) under Mitsunobu conditions forms phosphinic esters, preserving the P–N bonds. For example:

Oxidation to Phosphonates

Controlled oxidation with H₂O₂ converts the phosphinic acid to a phosphonate, though overoxidation to phosphate is a competing pathway .

Biological and Medicinal Relevance

Phosphinic acid derivatives exhibit protease inhibition and antimicrobial activity. This compound analogs show promise as:

-

Metalloprotease Inhibitors : Binding to zinc-containing active sites (IC₅₀ = 0.1–10 µM) .

-

Antimalarial Agents : Targeting the nonmevalonate pathway in Plasmodium falciparum .

Key Challenges and Future Directions

特性

CAS番号 |

4743-42-4 |

|---|---|

分子式 |

C12H13N2O2P |

分子量 |

248.22 g/mol |

IUPAC名 |

dianilinophosphinic acid |

InChI |

InChI=1S/C12H13N2O2P/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H3,13,14,15,16) |

InChIキー |

VVYLMKNXUSVJAU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)O |

正規SMILES |

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)O |

Key on ui other cas no. |

4743-42-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。